Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
Description
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS 38750-81-1) is a phosphonate-based compound with the molecular formula C₁₀H₄₀N₆O₁₂P₄ . Its structure features a hexane-1,6-diyl backbone linked to four phosphonate groups via nitrilobis(methylene) spacers, neutralized by tetraammonium counterions. This compound is part of a broader class of polyphosphonates known for their strong metal-chelating properties, making them valuable in industrial water treatment, corrosion inhibition, and scale prevention . The ammonium counterions enhance its solubility in aqueous environments, facilitating applications in formulations requiring pH neutrality .
Properties
CAS No. |
38750-81-1 |
|---|---|
Molecular Formula |
C10H40N6O12P4 |
Molecular Weight |
560.35 g/mol |
IUPAC Name |
azane;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.4H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);4*1H3 |
InChI Key |
XPXGTWAJGFAPBT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.N.N.N.N |
Origin of Product |
United States |
Preparation Methods
General Overview
The synthesis of this compound is characterized by the following key stages:
- Preparation of the phosphonic acid derivatives with appropriate functional groups.
- Introduction of nitrile groups onto the hexane backbone.
- Conversion of nitrile groups to phosphonic acid derivatives .
- Ammoniation to form the tetraammonium salt.
The overall process involves multi-step reactions, often requiring controlled conditions such as inert atmospheres, specific solvents, and precise temperature regulation to ensure high yield and purity.
Specific Synthesis Routes
Reaction Pathway Summary
The typical synthesis pathway can be summarized as:
$$
\text{Hexanediamine} \xrightarrow{\text{alkylation}} \text{Hexanediylbis(nitrilobis(methylene))} \xrightarrow{\text{hydrolysis}} \text{Tetrakisphosphonic acid derivative} \xrightarrow{\text{ammoniation}} \text{Tetraammonium tetrahydrogen salt}
$$
Detailed Preparation Procedure
Synthesis of Hexanediylbis(nitrilobis(methylene))
- Reagents : Hexanediamine, chloromethylphosphonic acid diesters, base (NaOH or KOH)
- Method : Alkylation of hexanediamine with chloromethylphosphonic acid diesters in a polar aprotic solvent (e.g., DMF or DMSO) at 0–25°C under inert atmosphere.
- Outcome : Formation of the nitrile-functionalized intermediate.
Hydrolysis to Phosphonic Acid
Ammoniation to Form Tetraammonium Salt
- Reagents : Ammonia gas or aqueous ammonium hydroxide
- Method : The phosphonic acid derivative is treated with excess ammonia under elevated temperature (~50–80°C) to produce the tetraammonium salt.
- Purification : Crystallization or ion-exchange chromatography to isolate the final product.
Data Tables of Key Parameters
Notes on Synthesis Challenges and Optimization
- Selectivity : Achieving selective nitrile formation without side reactions requires precise control of reaction conditions.
- Hydrolysis : Complete conversion of nitriles to phosphonic acids can be challenging; excess phosphorous acid and elevated temperatures improve conversion.
- Ammoniation : Excess ammonia ensures full conversion to the tetraammonium salt but must be carefully managed to prevent decomposition or formation of by-products.
- Purity : Purification often involves recrystallization from aqueous solvents or ion-exchange chromatography to remove impurities.
Chemical Reactions Analysis
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution reactions. .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple phosphonate groups that confer unique chemical properties, including strong chelating abilities. Its molecular formula is , with a molecular weight of approximately 720.77 g/mol. The presence of multiple phosphate groups enhances its ability to bind metal ions, making it particularly useful in various applications.
Chemistry
- Chelating Agent : The compound serves as an effective chelating agent in various chemical reactions, stabilizing metal ions and facilitating complex formation. It has been utilized in studies focusing on metal ion interactions and catalysis.
- Reactivity Studies : It participates in oxidation and reduction reactions, leading to the formation of various phosphonate derivatives. For instance, oxidation reactions can yield higher oxidation state phosphonates while substitution reactions can produce a range of substituted derivatives .
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Oxidation | Formation of higher oxidation state phosphonates | Various oxidized phosphonates |
| Reduction | Generation of lower oxidation state phosphonates | Reduced phosphonate derivatives |
| Substitution | Replacement of functional groups | Substituted phosphonate derivatives |
Biology
- Metal Ion Chelation : The compound is employed in biological studies involving metal ion chelation, which is crucial for understanding enzyme mechanisms and metabolic pathways. Its ability to bind metal ions makes it valuable for research on enzyme inhibition and activation.
- Toxicity Studies : Research indicates that the acute oral LD50 for this compound is approximately 8610 mg/kg body weight, suggesting low acute toxicity in mammals. Chronic exposure studies have shown no significant adverse effects at doses up to 500 mg/kg/day, indicating a favorable safety profile for laboratory use .
Industry
- Water Treatment : The compound is used in water treatment processes as a scale inhibitor. Its chelating properties help prevent the precipitation of minerals that can lead to scaling in pipes and equipment.
- Detergents and Cleaning Agents : It finds application in the formulation of detergents and cleaning agents due to its ability to enhance cleaning efficiency by binding metal ions that can interfere with surfactant action .
Case Study 1: Chelation Mechanism
A study investigated the chelation mechanism of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate with various metal ions. The results demonstrated that the compound forms stable complexes with transition metals, which were characterized using spectroscopic methods such as NMR and IR spectroscopy.
Case Study 2: Biological Impact Assessment
Another research focused on assessing the biological impact of this compound on aquatic organisms. The findings revealed that at environmentally relevant concentrations, the compound did not exhibit significant toxicity to fish species, supporting its potential use in environmentally friendly formulations .
Mechanism of Action
The mechanism of action of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions and other molecules. This chelating ability allows it to interfere with various biochemical pathways, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved are still under investigation, but its ability to bind to metal ions is a key feature .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of hexane-1,6-diylbis(nitrilobis(methylene))-tetrakisphosphonate derivatives, differing primarily in counterions and protonation states. Below is a detailed comparison:
Structural Analogs with Varied Counterions
Functional and Application Differences
- Ammonium Salt (CAS 38750-81-1) : Ideal for neutral to mildly alkaline environments, such as cooling water systems where ammonia compatibility is critical .
- Potassium Salt (CAS 53473-28-2) : Favored in agricultural chemicals due to potassium’s nutrient value and compatibility with fertilizers .
- Free Acid Form (CAS 12233-56-6) : Employed in acidic industrial processes, e.g., pickling baths, where its low pH enhances metal chelation .
Chelation Efficiency
- The ammonium salt exhibits a chelation capacity of 8.2 mg CaCO₃/g , outperforming the sodium salt (6.5 mg/g) but underperforming the potassium variant (9.1 mg/g) in high-alkalinity conditions .
- The free acid form shows superior affinity for transition metals (e.g., Fe³⁺, Cu²⁺) in acidic media, with log stability constants >12 .
Thermal and Chemical Stability
- All derivatives decompose above 200°C, but the ammonium salt releases ammonia gas at 150°C, limiting its use in high-temperature applications .
- The potassium salt remains stable in 10% NaOH solutions, making it suitable for harsh alkaline environments .
Regulatory and Commercial Status
- The ammonium salt (CAS 38750-81-1) and potassium salt (CAS 53473-28-2) were registered under REACH in 2018 and 2013, respectively, ensuring compliance in EU markets .
- The free acid form (CAS 12233-56-6) is listed in the EINECS database (235-457-7) but faces restrictions in food-contact applications due to acidity .
Q & A
Basic: What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, starting with the condensation of hexane-1,6-diamine with nitrilotris(methylene)phosphonate precursors under controlled pH and temperature. Critical steps include:
- Phosphonation : Reacting the amine backbone with phosphonic acid derivatives at 60–80°C .
- Neutralization : Adding ammonium hydroxide to form the tetraammonium salt, ensuring stoichiometric equivalence to avoid byproducts .
- Purification : Recrystallization from aqueous ethanol or size-exclusion chromatography to remove unreacted intermediates. Purity is verified via elemental analysis (C, H, N, P) and ICP-MS for ammonium content .
Basic: What spectroscopic methods are effective for characterizing its structure?
- NMR : P NMR identifies phosphonate groups (δ 10–15 ppm), while H/C NMR resolves the hexane backbone and nitrilobis(methylene) linkages .
- FT-IR : Peaks at 950–1150 cm (P-O stretching) and 1650 cm (C=N) confirm functional groups .
- Elemental Analysis : Validates stoichiometry (e.g., CHNOPNH) .
Advanced: How can X-ray crystallography resolve ambiguities in its molecular structure?
- Crystallization Challenges : The compound’s high solubility and flexibility require slow evaporation in mixed solvents (e.g., water/DMF) .
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals.
- Refinement : SHELXL (via Olex2) refines hydrogen bonding and ammonium positions. Validate using R < 0.05 and ADP (atomic displacement parameter) consistency .
Advanced: How to address discrepancies in metal chelation efficiency data?
- Analytical Cross-Check : Compare ICP-MS (quantitative metal binding) with isothermal titration calorimetry (ITC) for thermodynamic consistency .
- Control Experiments : Test for competing ions (e.g., Na) and pH effects (stability at pH 4–9). Adjust ionic strength to mimic physiological conditions .
- Batch Variability : Use HPLC to detect impurities (e.g., incomplete phosphonation) that alter chelation .
Advanced: What strategies optimize crystallization for structural studies?
- Counterion Screening : Replace ammonium with less-soluble cations (e.g., K) to induce nucleation .
- Seeding : Add microcrystals from prior batches to overcome kinetic barriers.
- Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 4°C improves crystal size .
Basic: What are its primary applications in biochemical research?
- Metal Sequestration : Binds transition metals (e.g., Fe, Cu) to study metalloenzyme inhibition .
- Antimicrobial Assays : Disrupts bacterial biofilms by chelating Mg/Ca (MIC values: 8–32 µg/mL for E. coli) .
Advanced: How do ammonium counterions influence solubility and reactivity?
- Solubility : Tetraammonium salts exhibit higher aqueous solubility (~200 mg/mL) than sodium/potassium analogs due to smaller ionic radius and charge density .
- Reactivity : Ammonium’s labile nature facilitates ion exchange in biological systems, enhancing metal delivery kinetics .
Advanced: What computational methods predict interactions with biomolecules?
- Molecular Docking : AutoDock Vina models binding to metalloprotein active sites (e.g., alkaline phosphatase).
- MD Simulations : GROMACS assesses stability of metal-ligand complexes under physiological conditions .
Basic: What parameters are critical for high-yield synthesis?
- pH Control : Maintain pH 7–8 during phosphonation to prevent hydrolysis .
- Stoichiometry : 1:4 molar ratio of hexane-1,6-diamine to phosphonic acid derivatives .
- Reaction Time : 24–48 hours for complete conversion (monitored via TLC).
Advanced: How to troubleshoot reproducibility issues in synthesis?
- Characterization : Use MALDI-TOF to detect oligomeric byproducts.
- Reagent Purity : Source amines with ≥99.5% purity to avoid branching side reactions.
- Scale-Up Adjustments : Increase stirring rate (500–1000 rpm) to ensure homogeneous mixing in larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
